2-(1,3-benzoxazol-2-yl)phenol;zinc
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Overview
Description
2-(1,3-Benzoxazol-2-yl)phenol;zinc is a compound that combines the structural features of benzoxazole and phenol with zinc. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-aminophenol with various carbonyl compounds. This reaction can be catalyzed by different agents, including nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve heating and the use of solvents like ethanol .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 2-(1,3-benzoxazol-2-yl)phenol, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(1,3-benzoxazol-2-yl)phenol can yield various oxidized derivatives, while substitution reactions can produce halogenated or alkylated products .
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)phenol;zinc has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
2-(1,3-Benzoxazol-2-yl)phenol is unique due to its combination of benzoxazole and phenol structures, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metals like zinc further enhances its versatility in various applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)phenol;zinc |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMXZLNHQBBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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